molecular formula C21H25N3O2 B1665878 5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide CAS No. 101565-18-8

5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide

Cat. No. B1665878
M. Wt: 351.4 g/mol
InChI Key: DEXHZSZLIVQAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 28925 is a drug which has adrenoceptor activity as well as nonselective beta-adrenoceptor intrinsic efficacy. AY 28925 has been shown to relax tracheal smooth muscle in guinea pigs.

Scientific Research Applications

Antihypertensive Activity

  • This compound, a pyrrolo analogue of labetalol, was synthesized and found to reduce blood pressure in spontaneously hypertensive rats without decreasing heart rate. It acts as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist, with relative selectivity for alpha 1-receptors. It also has significant beta-adrenoceptor intrinsic sympathomimetic activity, with its effects mediated via hydrogen-bond formation with the receptor (Asselin et al., 1986).

Allosteric Modulation of CB1

  • In a study of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), key structural requirements were identified, including a critical chain length at the C3-position and an electron-withdrawing group at the C5-position. These features significantly impact binding affinity and cooperativity (Khurana et al., 2014).

Antiviral Activity

  • Synthesis of derivatives of this compound demonstrated antiviral activity against various viruses, including influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Specific derivatives showed micromolar activities against human hepatoma cell lines sensitive to HCV infection (Ivashchenko et al., 2014).

5-Lipoxygenase Inhibition

  • Derivatives of 5-hydroxyindole-3-carboxylates, including this compound, were explored as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. These compounds efficiently block 5-LO activity and have potential as anti-inflammatory therapeutics (Karg et al., 2009).

Manufacturing and Synthesis

  • The manufacturing synthesis of this compound was described, showcasing methods for large-scale production, which is feasible for the manufacturing of this product or similar ones (Huang et al., 2010).

properties

CAS RN

101565-18-8

Product Name

5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]-1H-indole-7-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-14(7-8-15-5-3-2-4-6-15)24-13-19(25)17-11-16-9-10-23-20(16)18(12-17)21(22)26/h2-6,9-12,14,19,23-25H,7-8,13H2,1H3,(H2,22,26)

InChI Key

DEXHZSZLIVQAPC-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C3C(=C2)C=CN3)C(=O)N)O

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C3C(=C2)C=CN3)C(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1H-Indole-7-carboxamide, 5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-
5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
AY 28925
AY-28925

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
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5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
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5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
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5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
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5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide
Reactant of Route 6
5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)-1H-indole-7-carboxamide

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